N-Phenyl-p-phenylenediamine

Catalog No.
S600216
CAS No.
101-54-2
M.F
C12H12N2
C6H5NHC6H4NH2
C12H12N2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenyl-p-phenylenediamine

CAS Number

101-54-2

Product Name

N-Phenyl-p-phenylenediamine

IUPAC Name

4-N-phenylbenzene-1,4-diamine

Molecular Formula

C12H12N2
C6H5NHC6H4NH2
C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,13H2

InChI Key

ATGUVEKSASEFFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
Slightly soluble in water, chloroform; very soluble in ethanol; soluble in diethyl ether, ligroin
Soluble in alcohol and acetone
Insoluble in water; soluble in oxygenated solvents
Solubility: 500 mg/L at 20 °C and pH 8.9
In water, 1.78X10+3 mg/L at 25 °C (est)
Solubility in water, g/100ml at 20 °C: 0.05

Synonyms

4-aminodiphenylamine, 4-aminodiphenylamine monohydrochloride, 4-aminodiphenylamine sulfate, 4-aminodiphenylamine sulfate (2:1), N-phenyl-1,4-benzenediamine, N-phenyl-p-phenylenediamine, p-aminodiphenylamine, p-anilinoaniline, para-aminodiphenylamine, Semidine

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N

Analytical Chemistry:

  • Nitrite Detection: N-Phenyl-p-phenylenediamine has been utilized in developing a sensitive and selective method for detecting trace amounts of nitrite using flow-injection colorimetry. This method offers advantages like rapid analysis and minimal sample preparation. Source: Sigma-Aldrich product page for N-Phenyl-p-phenylenediamine:

Polymer Chemistry:

  • Precursor for Polymer Synthesis: N-Phenyl-p-phenylenediamine can act as a precursor for the synthesis of various polymers, including polyphenylenediamines and polyureas. These polymers possess interesting properties like electrical conductivity, making them potentially useful in electronics and energy storage applications. [Source: Research publications on the synthesis of polyphenylenediamines and polyureas using N-Phenyl-p-phenylenediamine]

Material Science:

  • Development of Functional Materials: N-Phenyl-p-phenylenediamine has been investigated for its potential in developing functional materials with specific properties. For instance, research explores its use in creating sensors, catalysts, and photoactive materials. [Source: Research publications on the development of functional materials using N-Phenyl-p-phenylenediamine]

N-Phenyl-p-phenylenediamine is an organic compound characterized by its two amine groups attached to a phenyl-substituted p-phenylenediamine structure. This compound appears as a dark purple or black solid and is known for its use in various industrial applications, particularly in the production of rubber and as a dye intermediate. Its chemical formula is C12H12N2C_{12}H_{12}N_{2}, and it has a molecular weight of approximately 184.24 g/mol. N-Phenyl-p-phenylenediamine is insoluble in water but can dissolve in organic solvents like ethanol and dimethyl sulfoxide .

N-Phenyl-p-phenylenediamine can be harmful upon ingestion, inhalation, or skin contact []. It may cause skin irritation, allergic reactions, and eye damage [].

  • Flash Point: 380°F (193.3°C) [].
  • Classification: Classified as a dangerous good for transport [].
, including:

  • Oxidation: The compound can be oxidized to form N-phenyl-p-quinoneimine, which can further react with primary amines to yield N-substituted derivatives .
  • Reactivity with Oxidizing Agents: It reacts with strong oxidizers, which can lead to the formation of different products depending on the reaction conditions .
  • Acid Neutralization: The compound can neutralize acids in exothermic reactions, forming salts and water .

N-Phenyl-p-phenylenediamine exhibits notable biological activity. It has been associated with skin sensitization and allergic reactions, particularly in occupational settings where exposure is common. The compound can cause irritation to the skin, eyes, and respiratory system, with symptoms including dermatitis and methemoglobinemia, which presents as cyanosis (bluish discoloration of the skin) due to impaired oxygen transport in the blood . Additionally, studies have indicated that certain derivatives of this compound may impact aquatic life, such as reducing hatchability and causing deformities in zebrafish embryos .

The synthesis of N-Phenyl-p-phenylenediamine typically involves:

  • Reaction of N-Phenyl-p-quinoneimine: This is reacted with p-hydroxydiphenylamine in the presence of a primary amine. The process often requires methanol as a solvent and is conducted at temperatures ranging from 15°C to 65°C .
  • Reduction Reactions: The N-substituted derivatives can be synthesized through reduction processes involving various reducing agents under controlled conditions .

N-Phenyl-p-phenylenediamine has several important applications:

  • Rubber Industry: It is widely used as an antioxidant in rubber formulations, enhancing durability and resistance to aging.
  • Dye Intermediate: The compound serves as an intermediate in the synthesis of dyes and pigments.
  • Cosmetics: Due to its potential for causing allergic reactions, it is regulated in cosmetic formulations but may still be present in some products .

Research indicates that N-Phenyl-p-phenylenediamine interacts with various biological systems, particularly in toxicological studies. For instance, exposure to certain derivatives has shown detrimental effects on aquatic organisms, leading to reduced growth and developmental issues in zebrafish larvae . Furthermore, its interactions with skin proteins can lead to sensitization and allergic reactions upon dermal exposure.

Several compounds share structural similarities with N-Phenyl-p-phenylenediamine. Here are a few notable examples:

Compound NameStructure/CharacteristicsUnique Features
N-Isopropyl-N'-phenyl-p-phenylenediamineSimilar structure; contains an isopropyl groupExhibits different reactivity patterns compared to N-phenyl derivative
N,N-Diethyl-p-phenylenediamineTwo ethyl groups instead of phenylUsed primarily in dye applications; lower toxicity profile
6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamineContains a dimethylbutyl groupKnown for its environmental impact on aquatic life

The uniqueness of N-Phenyl-p-phenylenediamine lies in its specific applications as an antioxidant in rubber products and its regulatory status due to potential health hazards associated with exposure. Its structural characteristics allow for a variety of substitutions that can alter its reactivity and biological activity significantly compared to similar compounds.

Physical Description

N-phenyl-p-phenylenediamine appears as odorless purple-black solid or flake or dark purple chips. (NTP, 1992)
Liquid; OtherSolid; PelletsLargeCrystals
PURPLE CRYSTALLINE POWDER OR NEEDLES

Color/Form

Needles (alcohol)
Purple powder
Purple needles

XLogP3

2.5

Boiling Point

669 °F at 760 mm Hg (NTP, 1992)
354.0 °C
354 °C

Flash Point

380 °F (NTP, 1992)
193 °C

Density

1.15 (NTP, 1992)
1.1 at 100 °C
1.09 g/cm³

LogP

log Kow = 1.82 (est)
2.4 (calculated)

Melting Point

163 to 167 °F (NTP, 1992)
66.0 °C
75 °C

UNII

007X4XXS71

Related CAS

2198-59-6 (mono-hydrochloride)
4698-29-7 (sulfate [2:1])

GHS Hazard Statements

Aggregated GHS information provided by 562 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (96.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (18.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (90.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.21e-05 mmHg
1.21X10-5 mm Hg at 25 °C (extrapolated)
Vapor pressure, Pa at 20 °C: 0.000076

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

101-54-2

Wikipedia

N-phenyl-p-phenylenediamine

Use Classification

Cosmetics -> Hair dyeing

Methods of Manufacturing

Reduction of the coupling product of diazotized sulfanilic acid and diphenylamine
Aniline + p-chloronitrobenzene (amine formation/nitro reduction)
By heating aniline with p-chloronitrobenzene in the presence of a copper salt and catalytically hydrogenating the nitro group.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
Rubber product manufacturing
1,4-Benzenediamine, N1-phenyl-: ACTIVE

Analytic Laboratory Methods

ION-EXCHANGE TLC SEPARATION AND IDENTIFICATION OF COLORING AGENTS IN OXIDATION-TYPE HAIR DYES.
IDENTIFICATION AND ESTIMATION OF OXIDATION-TYPE HAIR DYES BY HPLC.

Dates

Modify: 2023-08-15

N[1,3]-Sigmatropic shift in the benzidine rearrangement: experimental and theoretical investigation

Shili Hou, Xinyao Li, Jiaxi Xu
PMID: 24879467   DOI: 10.1039/c4ob00080c

Abstract

The N[1,3]-sigmatropic shift in the benzidine rearrangement has been studied in depth experimentally with the aid of density functional theory (DFT) calculations. The designed substituted N,N'-diaryl hydrazines rearrange exclusively to the expected o/p-semidines and diphenylines. Intercrossing experiments support the intramolecular rearrangement process. Radical trapping experiments exclude the intermediacy of biradicals in the rearrangements. Computational results demonstrate that the o-semidine rearrangement involves a novel N[1,3]-sigmatropic shift and the p-semidine rearrangement proceeds via tandem N[1,3]/N[1,3]-sigmatropic shifts, while the diphenyline rearrangement occurs through cascade N[1,3]/[3,3]-sigmatropic shifts. The proposed mechanism involving the key N[1,3]-sigmatropic shift as the rate-limiting step is in good agreement with reported kinetic isotope measurements. The combined methods provide new insight into the formation mechanism of o/p-semidines and diphenylines in the benzidine rearrangement and support the unprecedented suprafacial symmetry allowed N[1,3]-sigmatropic shift with an inversion of the configuration in the migrating nitrogen atom.


A kinetic study on the formation of poly(4 aminodiphenylamine)/copper nanocomposite using UV-visible spectroscopy

I Starlet Thanjam, M Francklin Philips, P Manisankar, Kwang-Pill Lee, A Gopalan
PMID: 23973574   DOI: 10.1016/j.saa.2013.06.064

Abstract

The course of the reaction between copper sulfate (CuSO4) and 4-aminodiphenylamine (4ADPA) was monitored by UV-visible spectroscopy in p-toluene sulfonic acid (p-TSA). Formation of poly(4-aminodiphenylamine)/copper nanoparticle composite (P4ADPA/CuNC) was witnessed through the steady increase in absorbance at 410, 580 and >700 nm. The absorbance at 410 nm as well as >700 nm are correlated to the amount of P4ADPA/CuNC formation and was subsequently used to determine the rate of formation of P4ADPA/CuNC (RP4ADPA/CuNC) at any time during the course of the reaction. RP4ADPA/CuNC shows a first-order dependence on [4ADPA] and a half-order dependence on [CuSO4]. A kinetic rate expression was established between RP4ADPA/CuNC and experimental parameters such as [4ADPA] and [CuSO4]. The rate constant for the formation of P4ADPA/CuNC was 8.98 × 10(-3) mol(-0.5) l(0.5) s(-1). Field emission scanning electron and transmission electron micrographs revealed that the morphology of the P4ADPA/CuNC was influenced by the reaction conditions.


Bulk synthesis, optimization, and characterization of highly dispersible polypyrrole nanoparticles toward protein separation using nanocomposite membranes

Yaozu Liao, Xia Wang, Wei Qian, Ying Li, Xiaoyan Li, Deng-Guang Yu
PMID: 22897951   DOI: 10.1016/j.jcis.2012.07.039

Abstract

A novel initiator-assisted polymerization is used for bulk synthesis of polypyrrole (PPy) nanoparticles by adding a catalytic amount of initiator 2,4-diaminodiphenylamine into pyrrole solution. Through simply modulating reaction parameters such as initiator concentrations, oxidant species, oxidant/monomer molar ratios and acidic media utilized, the chemical structure, nanomorphology, product yield, dispersibility, thermal stability, electrochemical activity, and conductivity of PPy nanoparticles are facilely optimized. The initiator copolymerized with pyrrole in the initial stages of polymerization, acting like bipyrrole and helping to nucleate the PPy main chains. The stronger oxidants and higher oxidant/monomer molar ratios used lead to PPy nanoparticles with higher π-π conjugation. Sphere-like PPy nanoparticles with average diameters of 80-300 nm show yield and conductivity with values up 73.5% and 10(-2)S/cm, respectively, and are readily dispersible in both water and N-methylpyrrolidone. The PPy nanoparticles are used as effective precursors for fabricating carbon nanoparticles with conductivity of 3.7S/cm. Nanocomposite membranes consisting of PPy nanoparticles and polysulfone matrix are fabricated by a phase-inversion technique and demonstrate much improved hydrophilicity, water permeability, and bovine serum albumin selectivity against pure polysulfone membranes.


Course of poly(4-aminodiphenylamine)/Ag nanocomposite formation through UV-vis spectroscopy

Starlet Thanjam, M Francklin Philips, S Komathi, P Manisankar, C Sivakumar, A Gopalan, Kwang-Pill Lee
PMID: 21636315   DOI: 10.1016/j.saa.2011.04.052

Abstract

Kinetics of chemical oxidative polymerization of 4-aminodiphenylamine (4ADPA) was followed in aqueous 1 M p-toluene sulfonic acid (p-TSA) using silver nitrate (AgNO3) as an oxidant by UV-vis spectroscopy. The medium was found to be clear and homogeneous during the course of polymerization. The absorbances corresponding to the intermediate and the polymer were followed for different concentrations of 4ADPA and AgNO3 and at different reaction time. The appearance of a band around 450 nm during the initial stages of polymerization corresponds to the plasmon resonance formed by the reduction of Ag+ ions. Rate of poly(4-aminodiphenylamine)/Ag nanocomposite (RP4ADPA/AgNC) was determined for various reaction conditions. R(P4ADP/AgNC) showed second order power dependence on 4ADPA and first order dependence on AgNO3. The observed order dependences of 4ADPA and AgNO3 on the formation of P4ADPA/AgNC were used to deduce a rate equation for the reaction. Rate constant for the reaction was determined through different approaches. The good agreement between the rate constants obtained through different approaches justifies the selection of rate equation.


Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test

Tetsuo Yamano, Mitsuru Shimizu
PMID: 19338586   DOI: 10.1111/j.1600-0536.2008.01500.x

Abstract

p-Phenylenediamine (PPD)-related chemicals have been used as antioxidants in rubber products, and many cases of contact dermatitis caused by these chemicals have been reported.
The aim of this study was to investigate relative sensitizing potency and cross-reactivity among PPD derivatives.
Five PPD derivatives, p-aminodiphenylamine (PADPA), N,N'-diphenyl-p-phenylenediamine (DPPD), N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (DMBPPD), N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine (MHPPD), and the core chemical PPD were evaluated for their sensitizing potency and cross-reactivity using the non-radioactive murine local lymph node assay (LLNA) and the guinea-pig maximization test (GPMT).
PPD and all the derivatives were identified as primary sensitizers in both tests. The order of potency in the LLNA was as follows: IPPD and PADPA > PPD > DMBPPD and MHPPD > DPPD. In the GPMT, all six groups of animals sensitized with one of these chemicals cross-reacted to four other derivatives. Specifically, the five groups that have a common basic PADPA structure, that is PADPA, DPPD, IPPD, DMBPPD, and MHPPD, all reacted to each other at almost the same scores, while none of them reacted to PPD.
The cross-reactivity profile found in the study was to some extent different from that in previous human data, where distinction between cross-reaction and concomitant primary sensitization is not always clear.


Enzymatic Synthesis of Highly Electroactive Oligoanilines from a p-Aminodiphenylamine/Aniline Mixture with Anionic Vesicles as Templates

Ya Zhang, Sandra Serrano-Luginbühl, Reinhard Kissner, Maja Milojević-Rakić, Danica Bajuk-Bogdanović, Gordana Ćirić-Marjanović, Qiang Wang, Peter Walde
PMID: 29989829   DOI: 10.1021/acs.langmuir.8b00953

Abstract

Oligoanilines with characteristic properties of the electrically conductive emeraldine salt form of polyaniline (PANI-ES) are promising molecules for various applications. A mixture of such oligoanilines can be obtained, for example, enzymatically under mild conditions from the linear aniline dimer p-aminodiphenylamine (PADPA) with hydrogen peroxide (H
O
) and low amounts of horseradish peroxidase (HRP) in an aqueous pH = 4.3 suspension of anionic vesicles formed from AOT, the sodium salt of bis(2-ethylhexyl)sulfosuccinate. However, the simultaneous formation of undesired side products containing phenazine-type units or oxygen atoms is unsatisfactory. We have found that this situation can be improved considerably by using a mixture of PADPA and aniline instead of PADPA only but otherwise nearly identical conditions. The PANI-ES-like oligoaniline products that are obtained from the PADPA and aniline mixture were not only found to have much lower contents of phenazine-type units and not contain oxygen atoms but also were shown to be more electroactive in cyclic voltammetry measurements than the PANI-ES-like products obtained from PADPA only. The AOT vesicle suspension remained stable without product precipitation during and after the entire reaction so that it could be analyzed by in situ UV/visible/near-infrared, in situ electron paramagnetic resonance, and in situ Raman spectroscopy measurements. These measurements were complemented with ex situ high-performance liquid chromatography analyses of the deprotonated and reduced products formed from mixtures of PADPA and either fully or partially deuterated aniline. On the basis of the results obtained, a reaction mechanism is proposed for explaining this improved HRP-triggered, vesicle-assisted synthesis of electroactive PANI-ES-like products. The oligomeric products obtained can be further used, without additional special workup, for example, to coat electrodes for their possible application in biosensor devices.


[Endemic air-borne contact dermatitis? Frequent occurrence of a rare contact allergy in a waste collection facility]

C Skudlik, E Meyer, H Allmers, E Domagalski, S M John
PMID: 21901562   DOI: 10.1007/s00105-011-2215-9

Abstract

Numerous cases of work-related air-borne contact dermatitis of the face were encountered in a waste collection facility. Potential allergens contained in the dust at the facility could be identified. In 5 of 7 symptomatic workers a type-IV sensitization to p-aminodiphenylamine could be documented. Since there is no commercial patch test preparation for p-aminodiphenylamine available, it had to be prepared for each patient individually. After identifying the allergen, a change in the work routine led to a reduction of dust emissions and afterwards no cases of air-borne contact dermatitis of the face recurred.


Excited state solvatochromic and prototropic behaviour of 4-aminodiphenylamine and 4,4'-diaminodiphenylamine--a comparative study by electronic spectra

S Kothai Nayaki, M Swaminathan
PMID: 16387535   DOI: 10.1016/j.saa.2005.07.066

Abstract

Solvatochromic and prototropic behaviour of 4-aminodiphenylamine (4ADA) and 4,4'-diaminodiphenylamine (DADA) have been investigated in the solvents of different polarity and at various acid-base concentrations in the ground and excited states using absorption and fluorescence spectra. Solvatochromic shifts have been analysed and observed shifts are explained by the hydrogen bonding interactions. The prototropic study reveals that (i) absorption maximum of monocation of DADA is red shifted to its neutral form, and (ii) the fluorescence of 4ADA is red shifted on protonation. The abnormal fluorescence of 4ADA+ is found to be due to large solvent relaxation in polar medium.


Evaluation of Sibling and Twin Fragment Ions Improves the Structural Characterization of Proteins by Top-Down MALDI In-Source Decay Mass Spectrometry

Simone Nicolardi, David P A Kilgour, Natasja Dolezal, Jan W Drijfhout, Manfred Wuhrer, Yuri E M van der Burgt
PMID: 32212639   DOI: 10.1021/acs.analchem.9b05683

Abstract

Comprehensive determination of primary sequence and identification of post-translational modifications (PTMs) are key elements in protein structural analysis. Various mass spectrometry (MS) based fragmentation techniques are powerful approaches for mapping both the amino acid sequence and PTMs; one of these techniques is matrix-assisted laser desorption/ionization (MALDI), combined with in-source decay (ISD) fragmentation and Fourier-transform ion cyclotron resonance (FT-ICR) MS. MALDI-ISD MS protein analysis involves only minimal sample preparation and does not require spectral deconvolution. The resulting MALDI-ISD MS data is complementary to electrospray ionization-based MS/MS sequencing readouts, providing knowledge on the types of fragment ions is available. In this study, we evaluate the isotopic distributions of
' ions in protein top-down MALDI-ISD FT-ICR mass spectra and show why these distributions can deviate from theoretical profiles as a result of co-occurring and isomeric
and
-NH
ions. Two synthetic peptides, containing either normal or deuterated alanine residues, were used to confirm the presence and unravel the identity of isomeric
and
-NH
fragment ions ("twins"). Furthermore, two reducing MALDI matrices, namely 1,5-diaminonaphthalene and
-phenyl-
-phenylenediamine were applied that yield ISD mass spectra with different fragment ion distributions. This study demonstrates that the relative abundance of isomeric
and
-NH
ions requires consideration for accurate and confident assignments of
' ions in MALDI-ISD FT-ICR mass spectra.


p-Anilinoaniline enhancement of dioxin-induced CYP1A1 transcription and aryl hydrocarbon receptor occupancy of CYP1A1 promoter: role of the cell cycle

Althea Elliott, Aby Joiakim, Patricia A Mathieu, Zofia Duniec-Dmuchowski, Thomas A Kocarek, John J Reiners Jr
PMID: 22344700   DOI: 10.1124/dmd.111.042549

Abstract

The aryl hydrocarbon receptor (AhR) is targeted by ubiquitination for degradation by the proteasome shortly after its activation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). In silico screening identified p-anilinoaniline (pAA) as a putative inhibitor of an E2 ligase that partners with an E3 ligase implicated in AhR ubiquitination. We investigated whether pAA could modify AhR-dependent activation of its target gene CYP1A1. pAA (1-200 μM) alone did not affect AhR content, or stimulate CYP1A1 mRNA accumulation in human mammary epithelial MCF10A cultures. However, pretreatment with ≥100 μM pAA suppressed TCDD-induced CYP1A1 activation and AhR degradation via its functioning as an AhR antagonist. At a lower concentration (25 μM), pAA cotreatment increased TCDD-induced CYP1A1 mRNA accumulation, without inhibiting AhR turnover or altering CYP1A1 mRNA half-life. Whereas TCDD alone did not affect MCF10A proliferation, 25 μM pAA was cytostatic and induced a G(1) arrest that lasted ∼7 h and induced an S phase arrest that peaked 5 to 8 h later. TCDD neither affected MCF10A cell cycle progression nor did it alter pAA effects on the cell cycle. The magnitude of CYP1A1 activation depended upon the time elapsed between pAA pretreatment and TCDD addition. Maximal AhR occupancy of the CYP1A1 promoter and accumulation of CYP1A1 heterogeneous nuclear RNA and mRNA occurred when pAA-pretreated cultures were exposed to TCDD in late G(1) and early/mid S phase. TCDD-mediated induction of CYP2S1 was also cell cycle-dependent in MCF10A cultures. Similar studies with HepG2 cultures indicated that the cell cycle dependence of CYP1A1 induction is cell context-dependent.


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